molecular formula C27H45ClO3 B14302021 3,5-Bis(decyloxy)benzoyl chloride CAS No. 122060-82-6

3,5-Bis(decyloxy)benzoyl chloride

Cat. No.: B14302021
CAS No.: 122060-82-6
M. Wt: 453.1 g/mol
InChI Key: FHSDEUDWVYWJHV-UHFFFAOYSA-N
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Description

3,5-Bis(decyloxy)benzoyl chloride is an organic compound with the molecular formula C27H45ClO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two decyloxy groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Bis(decyloxy)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides or anhydrides in the presence of an aqueous alkaline solution . The reaction typically involves the following steps:

  • Dissolve the starting material, such as 3,5-bis(decyloxy)benzoic acid, in a suitable solvent.
  • Add thionyl chloride (SOCl2) to the solution to convert the carboxylic acid group to an acyl chloride group.
  • Heat the reaction mixture under reflux conditions to complete the conversion.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(decyloxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used to convert carboxylic acids to acyl chlorides.

    Aqueous Alkaline Solution: Used in the Schotten-Baumann reaction for acylation.

    Lewis Acids (e.g., AlCl3): Used as catalysts in Friedel-Crafts acylation reactions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis of the acyl chloride group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-bis(decyloxy)benzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product .

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: The parent compound, which lacks the decyloxy substituents.

    3,5-Bis(methoxy)benzoyl Chloride: A similar compound with methoxy groups instead of decyloxy groups.

    3,5-Bis(ethoxy)benzoyl Chloride: A similar compound with ethoxy groups instead of decyloxy groups.

Uniqueness

3,5-Bis(decyloxy)benzoyl chloride is unique due to the presence of long decyloxy chains, which impart specific physical and chemical properties. These long alkyl chains can influence the solubility, reactivity, and overall behavior of the compound in various chemical reactions and applications .

Properties

CAS No.

122060-82-6

Molecular Formula

C27H45ClO3

Molecular Weight

453.1 g/mol

IUPAC Name

3,5-didecoxybenzoyl chloride

InChI

InChI=1S/C27H45ClO3/c1-3-5-7-9-11-13-15-17-19-30-25-21-24(27(28)29)22-26(23-25)31-20-18-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3

InChI Key

FHSDEUDWVYWJHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)OCCCCCCCCCC

Origin of Product

United States

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